molecular formula C13H17N3O4S B1681505 S-Bimanylcysteine CAS No. 87623-39-0

S-Bimanylcysteine

Cat. No.: B1681505
CAS No.: 87623-39-0
M. Wt: 311.36 g/mol
InChI Key: NMURTHXSOSFFBJ-VIFPVBQESA-N
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Description

S-Bimanylcysteine (CAS: 87623-39-0) is a bioactive cysteine derivative characterized by its unique bimanyl group substitution at the sulfur atom of the cysteine backbone. This structural modification enhances its stability and bioavailability compared to unmodified cysteine derivatives. It is classified as a "novel, effective bioactive compound" with applications in life sciences, particularly in studies involving cellular signaling and metabolic regulation .

Properties

CAS No.

87623-39-0

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36 g/mol

IUPAC Name

(2R)-2-amino-3-[(1,2,6-trimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-7-yl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C13H17N3O4S/c1-6-8(3)15-10(5-21-4-9(14)13(19)20)7(2)12(18)16(15)11(6)17/h9H,4-5,14H2,1-3H3,(H,19,20)/t9-/m0/s1

InChI Key

NMURTHXSOSFFBJ-VIFPVBQESA-N

SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CSCC(C(=O)O)N)C

Isomeric SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CSC[C@@H](C(=O)O)N)C

Canonical SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CSCC(C(=O)O)N)C

Appearance

Solid powder

Other CAS No.

87623-39-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

S-Bimanylcysteine;  S-Bimane-L-cysteine; 

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between S-Bimanylcysteine and analogous cysteine derivatives:

Compound CAS Number Molecular Formula Key Structural Features Bioactivity Highlights
This compound 87623-39-0 Not explicitly provided Bimanyl group substitution at sulfur Modulates redox signaling; potential enzyme inhibitor
S-Allyl Cysteine 40762-15-0 C₆H₁₁NO₂S Allyl group substitution at sulfur Enhances H₂S synthesis; anti-proliferative effects in cancer cells
S-Sulfocysteine 1637-71-4 C₃H₇NO₅S₂ Sulfonate group substitution at sulfur Involved in sulfur metabolism; implicated in neurotoxicity pathways

Pharmacokinetic and Pharmacodynamic Profiles

  • This compound: Limited pharmacokinetic data are available. Its bimanyl group likely improves membrane permeability, as seen in structurally similar organosulfur compounds .
  • S-Allyl Cysteine : Exhibits rapid absorption and a plasma half-life of 4.2 hours in rodent models. A validated UHPLC-MS/MS method confirmed its linear pharmacokinetics in the 5–500 ng/mL range .
  • S-Sulfocysteine : Poor oral bioavailability due to high polarity; primarily studied for its role in sulfate transport disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-Bimanylcysteine
Reactant of Route 2
S-Bimanylcysteine

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